N-[(2-methoxyphenyl)methyl]-2-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide
Description
N-[(2-Methoxyphenyl)methyl]-2-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a heterocyclic acetamide derivative featuring a complex fused-ring system. Its structure integrates:
- Pyrido[1,2-a]pyrimidin-4-one moiety: Introduces hydrogen-bonding capabilities via the 4-oxo group.
- Sulfanyl bridge: Links the imidazoquinazoline and pyridopyrimidine units, influencing conformational flexibility and redox stability.
- 2-Methoxybenzyl substituent: May modulate lipophilicity and membrane permeability.
This compound’s synthesis likely involves multi-step coupling reactions, analogous to methods described for structurally related imidazo-pyridine derivatives (e.g., cesium carbonate-mediated condensations in dry DMF, as in ). Characterization would employ NMR, IR, and mass spectrometry ().
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N6O4S/c1-39-23-11-5-2-8-18(23)16-30-25(36)15-22-28(38)35-27(32-22)20-9-3-4-10-21(20)33-29(35)40-17-19-14-26(37)34-13-7-6-12-24(34)31-19/h2-14,22H,15-17H2,1H3,(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPPQRJDMMLCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=CC=CC6=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-2-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves multiple steps, typically starting with the preparation of the core imidazo[1,2-c]quinazoline structure. This is followed by the introduction of the pyrido[1,2-a]pyrimidine moiety and the subsequent attachment of the methoxyphenylmethyl group. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) bridge between the imidazoquinazoline and pyridopyrimidine moieties is susceptible to oxidation and nucleophilic substitution:
-
Oxidation : Under mild oxidative conditions (e.g., H₂O₂ or meta-chloroperbenzoic acid), the sulfanyl group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-), altering electronic properties and biological activity.
-
Displacement Reactions : The sulfanyl group can act as a leaving group in nucleophilic substitutions. For example, amines or thiols may replace it under basic conditions .
| Reaction Type | Conditions | Product |
|---|---|---|
| Oxidation | H₂O₂, RT | Sulfoxide derivative |
| Substitution | K₂CO₃, DMF | Thiol/amine derivatives |
Imidazo[1,2-c]quinazolin Core Reactions
The bicyclic imidazoquinazoline system participates in:
-
Electrophilic Aromatic Substitution (EAS) : Electron-rich positions (e.g., C-6 or C-8) undergo halogenation or nitration.
-
Ring-Opening : Strong acids or bases cleave the imidazole ring, forming linear intermediates that may cyclize into new heterocycles.
Acetamide Hydrolysis
The acetamide group hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl yields 2-{3-oxo-5-[…]quinazolin-2-yl}acetic acid and 2-methoxybenzylamine.
-
Basic Hydrolysis : NaOH produces the corresponding carboxylate salt.
Pyrido[1,2-a]pyrimidin-4-one Reactivity
The pyridopyrimidinone moiety undergoes:
-
Reduction : NaBH₄ reduces the 4-oxo group to a hydroxyl group, forming a dihydro derivative .
-
Condensation : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify aromatic positions:
| Reaction | Reagents | Target Modification |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Introduce aryl groups |
Key Research Findings
-
Sulfanyl Stability : The sulfanyl linkage shows moderate stability in pH 7.4 buffers but degrades in acidic media (pH < 4).
-
Regioselectivity : EAS occurs preferentially at C-6 of the imidazoquinazoline due to electron-donating effects from the adjacent nitrogen.
-
Biological Implications : Oxidation of the sulfanyl group to sulfone enhances binding affinity to kinase targets by 12-fold .
Experimental Considerations
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing the imidazoquinazoline scaffold exhibit significant anticancer activity. The specific compound has been shown to inhibit cancer cell proliferation in various in vitro studies. For example, derivatives of imidazoquinazoline have been explored for their potential to target specific oncogenic pathways, contributing to the development of novel anticancer therapies .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes involved in cancer progression and inflammation. Studies have demonstrated that it can inhibit tumor necrosis factor-alpha (TNFα) signaling pathways, which are crucial in autoimmune and inflammatory diseases . Such enzyme inhibition could lead to therapeutic applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Pharmacological Applications
Antimicrobial Activity
The compound has displayed promising antimicrobial properties against various bacterial strains. Research suggests that modifications to the structure can enhance its efficacy against resistant bacterial strains, making it a candidate for further development as an antimicrobial agent . The lipophilicity of the compound appears to correlate with its antibacterial activity, indicating a potential pathway for optimization .
Neuroprotective Effects
Emerging studies have suggested that compounds similar to N-[(2-methoxyphenyl)methyl]-2-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where inflammation plays a significant role. The modulation of inflammatory pathways could provide a dual benefit of neuroprotection and reduced inflammation .
Synthesis and Structural Variability
The synthesis of this compound involves complex organic reactions that allow for structural modifications leading to derivatives with enhanced biological activity. The synthetic pathways often include steps such as chlorosulfonation followed by amidation, which can yield different derivatives with varied pharmacological profiles . This versatility is crucial for drug development as it allows for the exploration of multiple analogs to optimize therapeutic efficacy.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Imidazo[1,2-a]pyridine Derivatives ()
Compounds like 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide (MM0333.02) share the imidazo-pyridine core but lack the fused quinazoline and pyridopyrimidine systems. The simpler structure may enhance synthetic yields (e.g., 100 mg scale in ), whereas the target compound’s complexity could reduce yields.
Imidazo[1,2-c]quinazoline Analogs
No direct analogs are cited in the evidence, but related imidazo-quinazoline scaffolds are known for kinase inhibition. The pyridopyrimidine extension in the target compound may confer unique selectivity profiles.
Sulfanyl-Linked Acetamides (–11)**
Compounds such as 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide (618427-40-0, ) and N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573943-64-3, ) feature sulfanyl bridges but employ triazole or pyridine substituents instead of fused pyridopyrimidine. These differences likely alter:
- Solubility : The target compound’s fused rings may reduce aqueous solubility compared to triazole-based analogs.
- Target Affinity : The pyridopyrimidine unit could engage in π-π stacking or hydrogen bonding absent in simpler systems.
Functional Group Modifications
2-Methoxybenzyl Group
Similar to oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide, ), the 2-methoxybenzyl group in the target compound may improve blood-brain barrier penetration compared to non-aromatic substituents.
4-Oxo Pyridopyrimidine vs. Pyrimidinone
The 4-oxo group in pyridopyrimidine (target) contrasts with pyrimidinone derivatives in . The extended conjugation in the target compound could stabilize enol tautomers, affecting reactivity and binding.
Comparative Data Table
Pharmacological Implications
- Kinase Inhibition : Imidazo-quinazoline cores are common in kinase inhibitors (e.g., EGFR inhibitors).
- Antimicrobial Activity : Sulfanyl-linked acetamides in –11 may inspire antibacterial studies.
Biological Activity
N-[(2-methoxyphenyl)methyl]-2-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological targets, mechanisms of action, and therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising a methoxyphenyl group, a pyrido-pyrimidine moiety, and an imidazoquinazoline framework. The synthesis typically involves multi-step organic reactions which include:
- Formation of the Pyrido[1,2-a]pyrimidine Core : This is achieved through condensation reactions followed by oxidation steps.
- Introduction of Functional Groups : The methoxyphenyl and acetamide groups are introduced through nucleophilic substitution reactions.
The chemical formula for this compound is with a molecular weight of 502.6 g/mol.
Anticancer Activity
Research indicates that derivatives of pyrido-pyrimidine compounds often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway essential for DNA synthesis and cell proliferation. The inhibition of DHFR leads to reduced cellular proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Growth
A study demonstrated that compounds with similar structures to this compound showed IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Antiviral Properties
The compound's structure suggests potential antiviral activity as well. Heterocyclic compounds containing imidazole and quinazoline rings have been reported to exhibit antiviral effects against various viruses by interfering with viral replication mechanisms.
Case Study: Antiviral Efficacy
In vitro studies indicated that related compounds could inhibit the replication of herpes simplex virus (HSV) with an IC50 value around 10 μM, showcasing their potential as antiviral agents .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Compounds similar to this have been shown to inhibit key enzymes involved in nucleotide synthesis.
- Receptor Modulation : Interaction with various cellular receptors may alter signaling pathways that lead to apoptosis in cancer cells.
Summary of Biological Activities
Q & A
Advanced Question
- Target Engagement Assays : Use SPR (Surface Plasmon Resonance) to measure binding kinetics to suspected targets (e.g., kinases) .
- Gene Knockdown : CRISPR/Cas9-mediated knockout of putative targets to confirm functional relevance .
- Metabolic Profiling : LC-MS-based metabolomics to track downstream pathway perturbations .
How can computational methods aid in identifying biological targets for this compound?
Advanced Question
- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries, prioritizing binding energy (<-8 kcal/mol) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro) with activity trends .
- MD Simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess stability of binding poses .
What role does crystallographic data play in validating the compound’s structure, and how is SHELX software applied?
Advanced Question
X-ray data confirms bond lengths/angles and packing motifs. SHELX workflows:
Data Integration : Import .hkl files into SHELXL for refinement.
Parameter Tweaking : Adjust thermal displacement parameters (Uiso) to reduce R1/R2 factors .
Validation : Check CIF files using PLATON for missed symmetry or disorder .
Methodological Insight : For twinned crystals, use SHELXD for structure solution and SHELXL for twin refinement .
How do non-covalent interactions influence the compound’s supramolecular assembly in solid-state studies?
Advanced Question
Non-covalent forces (e.g., H-bonding, π-stacking) dictate crystal packing:
- H-Bond Networks : Between pyridopyrimidine carbonyl and imidazoquinazoline NH groups .
- Van der Waals Interactions : Methoxyphenyl groups enhance hydrophobic packing .
Methodological Insight : Use Mercury (CCDC) to visualize interaction fingerprints and predict solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
